molecular formula C9H13NO2S B8729573 Methyl 5-(3-aminopropyl)thiophene-2-carboxylate CAS No. 88969-78-2

Methyl 5-(3-aminopropyl)thiophene-2-carboxylate

Cat. No.: B8729573
CAS No.: 88969-78-2
M. Wt: 199.27 g/mol
InChI Key: TZOQETCEZDRPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(3-aminopropyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

88969-78-2

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

methyl 5-(3-aminopropyl)thiophene-2-carboxylate

InChI

InChI=1S/C9H13NO2S/c1-12-9(11)8-5-4-7(13-8)3-2-6-10/h4-5H,2-3,6,10H2,1H3

InChI Key

TZOQETCEZDRPGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(S1)CCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-(3-tert-butoxycarbonylamino-propyl)-thiophene-2-carboxylic acid methyl ester (0.118 g, 0.5 mmol) in 50 mL MeOH was cooled to 0° C. and was saturated with HCl (g). The reaction was stirred at room temperature for 90 minutes. The solution was concentrated to a solid which was partitioned between EtOAc and saturated NaHCO3. The layers were separated, and the organic layer was washed with brine, dried over MgSO4, filtered and concentrated in vacuo to afford the title compound as an oil (399 mg). MS 200 (M+1).
Name
5-(3-tert-butoxycarbonylamino-propyl)-thiophene-2-carboxylic acid methyl ester
Quantity
0.118 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-(3-tert-Butoxycarbonylamino-prop-1 ynyl)-thiophene-2-carboxylic acid methyl ester, A mixture of prop-2-ynyl-carbamic acid tert-butyl ester (1.67 g, 0.011 mmol), 5-bromo-thiophene-2-carboxylic acid methyl ester (2.50 g, 0.011 mmol), tetrakistriphenylphosphine(0) palladium (0.622 g, 0.0538 mmol), Cul (0.102 g, 0.538 mmol) and triethylamine (1.57 mL, 0.011 mmol) in 50 mL acetonitrile under nitrogen was heated at reflux for 16 h. The reaction was cooled to room temperature, diluted with 75 mL EtOAc, washed with 5.5% HCl, water and brine, dried over MgSO4, filtered and concentrated in vacuo to an oil. The product was purified via flash chromatography (9:1 to 4:1 hexanes:EtOAc) to afford the title compound as an oil (2.06 g). MS 313 (M+18).
Name
5-(3-tert-Butoxycarbonylamino-prop-1 ynyl)-thiophene-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine(0) palladium
Quantity
0.622 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
catalyst
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

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